molecular formula C21H21N3O4 B11465202 Methyl 4-(2,5-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Methyl 4-(2,5-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11465202
M. Wt: 379.4 g/mol
InChI Key: FPGZGXVIRCWXGU-UHFFFAOYSA-N
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Description

Methyl 4-(2,5-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties .

Preparation Methods

The synthesis of benzimidazole derivatives, including Methyl 4-(2,5-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate, typically involves the condensation of ortho-phenylenediamines with benzaldehydes using various reagents. One common method involves using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction conditions are optimized to achieve high yield and efficiency, and the products are often purified using hexane and water washes .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents used in these reactions include sodium metabisulphite for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and the substituents present on the benzimidazole ring .

Scientific Research Applications

Methyl 4-(2,5-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

Methyl 4-(2,5-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to the specific substituents on its benzimidazole ring, which enhance its biological activity and therapeutic potential .

Properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

methyl 4-(2,5-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C21H21N3O4/c1-12-18(20(25)28-4)19(14-11-13(26-2)9-10-17(14)27-3)24-16-8-6-5-7-15(16)23-21(24)22-12/h5-11,19H,1-4H3,(H,22,23)

InChI Key

FPGZGXVIRCWXGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=C(C=CC(=C4)OC)OC)C(=O)OC

Origin of Product

United States

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